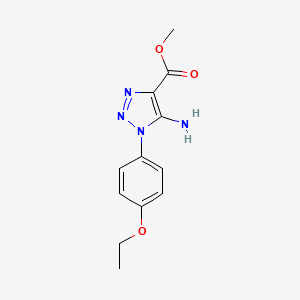

![molecular formula C19H24N8O B6534304 N-(3,5-dimethylphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide CAS No. 1058247-83-8](/img/structure/B6534304.png)

N-(3,5-dimethylphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(3,5-dimethylphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide” is a remarkable biomedical compound . It is meticulously engineered for research purposes .

Synthesis Analysis

The synthesis of similar compounds has been reported in various studies . For instance, the synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and involve multiple steps . For example, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques such as IR spectrum, NMR spectrum .Aplicaciones Científicas De Investigación

Inhibition of Ubiquitin Specific Peptidase 28 (USP28)

This compound has been found to be a potent inhibitor of USP28, a protein associated with the occurrence and development of various malignancies . It has been used in the study of cancer therapy, particularly in the investigation of the roles of deubiquitinase .

Anti-Breast Cancer Agent

The compound has been evaluated for its potential as an anti-breast cancer agent . It has been used in the development of QSAR models for predicting experimental inhibition concentration (IC50), and molecular docking studies have been performed with breast cancer cell lines .

Inhibition of Phosphatidylinositol 3-Kinase

The compound has been investigated as a phosphatidylinositol 3-kinase inhibitor . This enzyme plays a key role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Inhibition of Ubiquitin Specific Protease 7

The compound has also been studied as an inhibitor of ubiquitin specific protease 7 . This enzyme is involved in the regulation of several cellular processes including DNA repair, cell cycle progression and the immune response .

Inhibition of Stearoyl-CoA Desaturase

The compound has been used in the study of stearoyl-CoA desaturase inhibitors . This enzyme is involved in the biosynthesis of monounsaturated fatty acids, which are critical components of membrane lipids and play a role in several biological functions .

Modulation of GABA A Activity

The compound has been used in medicinal chemistry for its potential in modulating GABA A activity . GABA A receptors are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Antiproliferative Activity

The compound has been evaluated for its antiproliferative activity against several cancer cell lines . It has been used in the synthesis and biological evaluation of new [1,2,3]triazolo[4,5-d]pyrimidine derivatives as potent inhibitors .

Fluorescent Probes

The compound has been used in the development of fluorescent probes . These are used in various fields of biological research to label or stain tissues, cells, or cellular components, and to visualize and track the movements of these components .

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to show versatile biological activities through their ability to bind with various enzymes and receptors in the biological system . This binding can lead to changes in the function of these targets, which could explain the compound’s biological effects.

Biochemical Pathways

Given the broad range of biological activities exhibited by triazole compounds , it is likely that this compound affects multiple biochemical pathways. These could include pathways related to the functions of the enzymes and receptors that the compound binds to.

Pharmacokinetics

The pharmacokinetic properties of triazole compounds are generally favorable, contributing to their use in various drug classes . This suggests that this compound may also have favorable ADME properties, which would impact its bioavailability.

Result of Action

Given the compound’s potential to bind with various enzymes and receptors , it is likely that its action results in changes at both the molecular and cellular levels. These changes could contribute to the compound’s biological activities.

Propiedades

IUPAC Name |

N-(3,5-dimethylphenyl)-4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N8O/c1-4-27-18-16(23-24-27)17(20-12-21-18)25-5-7-26(8-6-25)19(28)22-15-10-13(2)9-14(3)11-15/h9-12H,4-8H2,1-3H3,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOUJCBFHOHANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NC4=CC(=CC(=C4)C)C)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534233.png)

![N-[(4-methoxyphenyl)methyl]-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534243.png)

![4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6534244.png)

![4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-methylphenyl)piperazine-1-carboxamide](/img/structure/B6534249.png)

![N-(diphenylmethyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534261.png)

![N-(2-cyanophenyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534270.png)

![N-cyclohexyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534274.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B6534275.png)

![N-(3,4-dichlorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534281.png)

![4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(2-phenylethyl)piperazine-1-carboxamide](/img/structure/B6534287.png)

![N-(2,6-difluorophenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534294.png)

![N-(4-tert-butylphenyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534302.png)

![N-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxamide](/img/structure/B6534309.png)